molecular formula C24H25NO5 B12022019 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 618077-24-0

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B12022019
CAS No.: 618077-24-0
M. Wt: 407.5 g/mol
InChI Key: MKBSGFXWBDDTHE-LSDHQDQOSA-N
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Description

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as allyloxy, benzoyl, hydroxy, methoxypropyl, and phenyl

Preparation Methods

The synthesis of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1H-pyrrol-2(5H)-one involves several steps. One common synthetic route includes the following steps:

    Formation of the Allyloxybenzoyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base to form 4-(allyloxy)benzaldehyde.

    Pyrrole Ring Formation: The intermediate is then reacted with an appropriate amine and a ketone to form the pyrrole ring.

    Hydroxy and Methoxypropyl Substitution:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1H-pyrrol-2(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The allyloxy and methoxypropyl groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. For example, its hydroxy and methoxypropyl groups can form hydrogen bonds with enzymes, affecting their activity. The compound’s structure allows it to interact with various biological molecules, potentially leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1H-pyrrol-2(5H)-one include:

    4-(Allyloxy)-3-methoxybenzaldehyde: This compound shares the allyloxy and methoxy groups but lacks the pyrrole ring and phenyl group.

    4-Hydroxy-3-methoxybenzaldehyde: This compound has similar functional groups but a simpler structure without the pyrrole ring and phenyl group.

    5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: This compound has a benzoyl and hydroxy group but differs in its sulfonic acid group and overall structure.

The uniqueness of this compound lies in its combination of functional groups and the presence of the pyrrole ring, which provides distinct chemical and biological properties.

Properties

CAS No.

618077-24-0

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H25NO5/c1-3-15-30-19-12-10-18(11-13-19)22(26)20-21(17-8-5-4-6-9-17)25(14-7-16-29-2)24(28)23(20)27/h3-6,8-13,21,26H,1,7,14-16H2,2H3/b22-20+

InChI Key

MKBSGFXWBDDTHE-LSDHQDQOSA-N

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC=CC=C3

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC=CC=C3

Origin of Product

United States

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